Product packaging for 5-Ethyl-1,3,5-dioxazinane(Cat. No.:CAS No. 132292-80-9)

5-Ethyl-1,3,5-dioxazinane

Cat. No.: B14262774
CAS No.: 132292-80-9
M. Wt: 117.15 g/mol
InChI Key: TVFMFASJQSFRTQ-UHFFFAOYSA-N
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Description

Overview of Hexacyclic Heteroatom-Containing Rings: Dioxazinanes

Heterocyclic compounds are cyclic structures containing atoms of at least two different elements in their rings. Six-membered heterocyclic rings, often called hexacyclic systems, are fundamental motifs in organic chemistry. When these rings incorporate heteroatoms like nitrogen and oxygen, their chemical properties and biological relevance are significantly enhanced. Dioxazinanes are a specific class of these compounds, characterized by a six-membered ring containing two oxygen atoms and one nitrogen atom. nih.govresearchgate.net The arrangement of these heteroatoms within the ring defines the isomer, such as 1,3,5-dioxazinane, 1,4,2-dioxazinane, and others. nottingham.ac.ukdiva-portal.org These structures serve as important intermediates in various chemical transformations and are integral to the synthesis of more complex molecules. nottingham.ac.ukuni-koeln.de

Structural Characteristics and Nomenclature of 1,3,5-Dioxazinane Scaffolds

The 1,3,5-dioxazinane scaffold is a saturated six-membered ring with oxygen atoms at positions 1 and 3, and a nitrogen atom at position 5. nih.gov The standard IUPAC name for the parent structure is 4H-1,3,5-dioxazinane. nih.gov The numbering of the ring begins with one of the oxygen atoms, proceeds through a carbon, to the second oxygen, another carbon, the nitrogen, and finally the last carbon to complete the cycle.

Substituents on this ring are indicated by their position number. For the compound of interest, 5-Ethyl-1,3,5-dioxazinane , the name signifies an ethyl group (-CH₂CH₃) attached to the nitrogen atom at the 5-position of the 1,3,5-dioxazinane ring. These structures are often formed through the condensation of an amine with formaldehyde (B43269). uni-koeln.deacs.org

Contextualization within Modern Heterocyclic Chemistry Research

Heterocyclic frameworks are cornerstones of modern medicinal chemistry and materials science. mdpi.com The 1,3,5-dioxazinane system, while perhaps less common than other heterocycles, holds significance as a key synthetic intermediate. uni-koeln.deacs.org Research indicates that these compounds can be formed in situ during multicomponent reactions, such as the Brønsted acid-catalyzed oxy-aminomethylation of olefins. uni-koeln.deacs.org In these processes, the 1,3,5-dioxazinane acts as a precursor that reacts further to yield more complex heterocyclic products like 1,3-oxazinanes. uni-koeln.deacs.org The ability to use simple starting materials like sulfonamides and formaldehyde to generate these reactive intermediates makes them valuable tools in synthetic organic chemistry for building diverse molecular architectures. uni-koeln.deacs.org Their role is analogous to 1,3,5-triazinanes, which are considered equivalents of formaldehyde imines used in constructing a variety of nitrogen-containing heterocycles. sioc-journal.cn

Chemical and Physical Data

Detailed experimental data for the specific compound this compound is not widely available in public literature. However, data for closely related and structurally similar compounds provide context for its expected properties. For instance, various substituted dioxanes and dioxazinanes are used in industrial applications, such as in the preparation of UV-curable coatings. sfdchem.com

Below is a table of representative data for related heterocyclic compounds.

Table 1: Properties of Related Heterocyclic Compounds

Compound Name Molecular Formula Molecular Weight ( g/mol ) CAS Number Notes
1,3,5-Dioxazinane C₃H₅NO₂ 87.08 Not Available Parent scaffold. nih.gov
5-Methyl-1,3,5-dioxazinane C₄H₉NO₂ 103.12 67061-45-4 N-methyl substituted analog. epa.gov
(5-Ethyl-1,3-dioxan-5-yl)methanol C₇H₁₄O₃ 146.18 5187-23-5 A structurally related 1,3-dioxane (B1201747). nih.govsigmaaldrich.com

This table is generated based on available data for related structures to provide a comparative context.

Research Findings

The primary research interest in the 1,3,5-dioxazinane core lies in its utility as a synthetic intermediate. Mechanistic studies of the acid-catalyzed three-component reaction between styrenes, formaldehyde (from sym-trioxane), and sulfonamides or carbamates suggest the formation of a 5-substituted-1,3,5-dioxazinane as a key intermediate. acs.org This intermediate is not isolated but reacts in the same pot with the olefin to produce 1,3-oxazinanes, which are precursors to valuable 1,3-amino alcohols. uni-koeln.deacs.org

The synthesis of N-substituted 1,3,5-dioxazinanes is generally achieved through the condensation of a primary amine (like ethylamine (B1201723) for the target compound) with two equivalents of formaldehyde. This reaction establishes the core heterocyclic structure. The stability and reactivity of these rings, particularly the N-acyl or N-sulfonyl derivatives, make them effective reagents in further synthetic steps. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO2 B14262774 5-Ethyl-1,3,5-dioxazinane CAS No. 132292-80-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

132292-80-9

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

IUPAC Name

5-ethyl-1,3,5-dioxazinane

InChI

InChI=1S/C5H11NO2/c1-2-6-3-7-5-8-4-6/h2-5H2,1H3

InChI Key

TVFMFASJQSFRTQ-UHFFFAOYSA-N

Canonical SMILES

CCN1COCOC1

Origin of Product

United States

Reaction Mechanisms and Mechanistic Elucidation Involving 1,3,5 Dioxazinane Species

Mechanistic Pathways of 1,3,5-Dioxazinane Formation

The synthesis of 1,3,5-dioxazinanes can proceed through several mechanistic routes, often involving catalytic cycles and the in situ generation of reactive species.

Proposed Catalytic Cycles and Reaction Intermediates

The formation of 1,3,5-dioxazinanes is often proposed to occur through catalytic cycles involving the condensation of an aldehyde, such as formaldehyde (B43269), with a sulfonamide or carbamate. uni-koeln.deresearchgate.net Mechanistic studies suggest that a key intermediate in these reactions is an in situ formed 1,3,5-dioxazinane, which then participates in the main reaction pathway. uni-koeln.deresearchgate.netresearchgate.netsemanticscholar.org

For instance, in the Brønsted acid-catalyzed oxy-aminomethylation of styrenes, preliminary mechanistic investigations point to the formation of a 1,3,5-dioxazinane from the partial condensation of an aldehyde and a sulfonamide. uni-koeln.de This intermediate is crucial for the subsequent reaction with the olefin. uni-koeln.deresearchgate.netresearchgate.net

Lewis acid catalysis has also been employed in the synthesis of related 1,4,2-dioxazinanes through the annulation of nitrones with oxiranes. acs.orgdiva-portal.org In these reactions, catalysts such as AlCl₃ or InCl₃ activate the oxirane, facilitating a nucleophilic attack by the nitrone. acs.orgdiva-portal.org The reaction proceeds via an SN2-mechanism, leading to the formation of the dioxazinane ring with high diastereoselectivity. diva-portal.org The choice of catalyst and substituents on the reactants can influence the reaction efficiency and yield. acs.org For example, electron-withdrawing groups on the nitrone can lead to slightly lower yields. acs.org

The table below summarizes the catalysts used and their effects on the yield of 1,4,2-dioxazinane formation.

Table 1: Catalyst Effect on 1,4,2-Dioxazinane Synthesis

CatalystYield (%)Reference
InCl₃80 acs.org
InBr₃80 acs.org
In(OTf)₃ (at 0 °C)70 acs.org
AlCl₃High (77-97% for various nitrones) acs.org

This table illustrates the effectiveness of different Lewis acid catalysts in the synthesis of 1,4,2-dioxazinanes.

Evidence for In Situ Generation and Subsequent Reactivity

There is substantial evidence supporting the in situ generation of 1,3,5-dioxazinane intermediates and their subsequent reactivity. In the context of oxy-aminomethylation reactions, the 1,3,5-dioxazinane is formed in situ from the condensation of an aldehyde and a sulfonamide or carbamate. uni-koeln.deresearchgate.netresearchgate.net This transient species then reacts with an olefin to yield the final 1,3-oxazinane (B78680) product. uni-koeln.deresearchgate.net

Similarly, in the synthesis of chiral dioxazinanes and dioxazepanes, nitrones are generated in situ and serve as "amphiphilic" building blocks. acs.org These in situ generated nitrones undergo a tandem sequence of oxa-Mannich and oxa-Michael reactions. acs.org

Reactivity Profiles of Dioxazinane Rings

Dioxazinane rings exhibit a range of reactivities, primarily involving ring-opening reactions and participation in cycloaddition and annulation processes.

Ring-Opening Reactions and Downstream Chemical Transformations

The reactivity of the epoxide group in related compounds like glycidaldehyde (B58185) diethyl acetal (B89532) is notable in ring-opening reactions. The 1,3,5-dioxazinane ring can undergo various transformations. For example, 6H-1,3,5-oxathiazine S,S-dioxides, upon treatment with a Lewis acid, can undergo thermal reactions to produce amides. researchgate.net

Cycloaddition and Annulation Reactions of Dioxazinane Precursors or Analogues

Dioxazinane precursors and analogues are valuable partners in cycloaddition and annulation reactions for the construction of various heterocyclic systems. acs.orgacs.orgrsc.org For example, the Lewis acid-catalyzed formal cycloaddition of donor-acceptor cyclopropanes with nitrones is a well-explored strategy for synthesizing a variety of cyclic structures. acs.org

Annulation reactions of nitrones with three-membered heterocycles like oxiranes, aziridines, and thiiranes, catalyzed by aluminum or indium, provide access to six-membered heterocycles such as 1,4,2-dioxazinanes, 1,2,4-oxadiazinanes, and 1,4,2-oxathiazinanes in high yields and with excellent selectivity. acs.orgdiva-portal.org These reactions demonstrate the utility of strained rings as building blocks for constructing diverse heterocyclic frameworks. acs.org

The table below showcases the scope of nitrones in the AlCl₃-catalyzed annulation with phenyl oxirane.

Table 2: Substrate Scope of Nitrones in Annulation Reactions

N-substituentAryl-substituentProduct Yield (%)Reference
MethylPhenyl97 acs.org
Methyl4-Methylphenyl95 acs.org
Methyl4-Methoxyphenyl92 acs.org
Methyl4-Fluorophenyl88 acs.org
Methyl4-Chlorophenyl77 acs.org
Methyl3-Bromophenyl60 acs.org
BenzylPhenyl85 acs.org

This table highlights the yields of various 1,4,2-dioxazinane products synthesized from different substituted nitrones.

Stereochemical Control and Diastereospecificity in Dioxazinane-Related Transformations

Achieving stereochemical control is a critical aspect of synthesizing complex molecules, and reactions involving dioxazinanes often exhibit high levels of diastereospecificity.

The Lewis acid-catalyzed annulation of nitrones with monosubstituted oxiranes typically yields a single diastereomer of the 1,4,2-dioxazinane product. acs.org However, when using a trans-disubstituted oxirane, a diastereomeric mixture may be obtained. acs.org The reaction of nitrones with oxiranes has been shown to be stereospecific and proceeds through an SN2 mechanism, which accounts for the high diastereoselectivity observed. diva-portal.org

In the diastereoselective synthesis of glycopyrans annulated with dioxazinanes, the reaction of 1,2-anhydrosugars with N-substituted aromatic nitrones, catalyzed by zinc chloride, proceeds with high diastereoselectivity. nih.gov The proposed mechanism involves the activation of the anhydrosugar by the Lewis acid, followed by a nucleophilic attack from the nitrone and subsequent cyclization. nih.gov

Conformational Analysis and Stereodynamics of 1,3,5 Dioxazinane Systems

Ring Conformation and Energetic Preferences within the Dioxazinane Scaffold

The 1,3,5-dioxazinane ring, a saturated six-membered heterocycle containing two oxygen atoms and one nitrogen atom, predominantly adopts a chair conformation to minimize angular and torsional strain. cam.ac.uk This puckered arrangement is energetically more favorable than other potential forms, such as boat or twist-boat conformations. researchgate.net In this chair scaffold, substituents can occupy either axial or equatorial positions. The conformational preference for a substituent is primarily dictated by steric interactions with the rest of the ring.

For 5-substituted 1,3,5-dioxazinanes, the substituent at the C5 position, such as an ethyl group, will preferentially occupy the equatorial position. This preference minimizes unfavorable steric clashes, known as 1,3-diaxial interactions, that would occur if the bulky group were in the axial position, interacting with the axial protons or lone pairs on the heteroatoms at positions 1 and 3. libretexts.orgsaskoer.ca

Table 1: Conformational Energies (ΔG°) for Substituents at the C5 Position in the 1,3-Dioxane (B1201747) Ring (Analogous System)

Substituent (R) ΔG° (kcal/mol) Method
Ethyl (Et) 0.82 ¹H NMR
Isopropyl (i-Pr) 0.90 ¹H NMR
tert-Butyl (t-Bu) 1.1 ¹H NMR
Phenyl (Ph) 1.3 ¹H NMR

Data sourced from studies on 5-substituted 1,3-dioxanes, which serve as a structural analogue for the 1,3,5-dioxazinane system. researchgate.net

Based on this analogous data, the ethyl group in 5-Ethyl-1,3,5-dioxazinane is expected to have a clear energetic preference for the equatorial orientation, with an estimated conformational energy similar to that observed in 5-ethyl-1,3-dioxane.

Dynamic Processes: Ring Inversion and Restricted Rotational Dynamics

The chair conformation of the 1,3,5-dioxazinane ring is not static. It undergoes a dynamic process known as ring inversion, where one chair conformation flips into another. scribd.com During this process, axial substituents become equatorial, and equatorial substituents become axial. saskoer.ca This interconversion proceeds through higher-energy transition states, such as half-chair or twist-boat conformations.

The rate of this process is temperature-dependent and can be studied using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy. libretexts.org By analyzing the changes in the NMR spectrum as the temperature is lowered, the point of coalescence (where distinct signals for axial and equatorial protons merge) can be used to calculate the free energy of activation (ΔG‡) for the ring inversion. This energy barrier is a measure of the conformational stability of the ring.

Direct experimental values for the ring inversion barrier of this compound are not prominently documented. However, comparisons with related six-membered heterocyclic systems provide a reasonable estimate of the magnitude of this energy barrier. The presence of heteroatoms influences the barrier height compared to cyclohexane.

Table 2: Experimental Ring Inversion Barriers (ΔG‡) for Cyclohexane and Related Heterocycles

Compound ΔG‡ (kcal/mol)
Cyclohexane 10.3
1,3-Dioxan 9.7-9.9
1,3,5-Trithian 11.1
N-Methylmorpholine 11.1
3,5-bis(trifluoromethylsulfonyl)-1,3,5-oxadiazinane ~12-13.5

This table presents a comparison of ring inversion barriers for various six-membered rings. researchgate.netrsc.orgrsc.org

The ring inversion barrier for 1,3,5-dioxazinane systems is influenced by the nature of substituents, particularly on the nitrogen atom. researchgate.net For this compound, the barrier is expected to be in the range of 10-12 kcal/mol, similar to other related heterocycles.

In addition to ring inversion, other dynamic processes such as restricted rotation around single bonds can occur. For this compound, rotation around the C5-C(ethyl) bond is possible. In more complex systems, such as N-substituted dioxazinanes, restricted rotation around the N-S bond has been observed and studied, often occurring in concert with the ring inversion process. researchgate.net

Electronic Effects on Conformational Stability (e.g., Perlin Effect Analysis)

Beyond steric considerations, stereoelectronic effects play a crucial role in determining the conformational stability and properties of the 1,3,5-dioxazinane scaffold. wikipedia.org These effects arise from the interaction of electron orbitals, such as the stabilizing overlap between a filled (donor) orbital and a nearby empty (acceptor) antibonding orbital. wikipedia.org

One significant manifestation of stereoelectronic interactions is the Perlin effect, which describes the difference in the magnitude of one-bond carbon-hydrogen coupling constants (¹JCH) for axial versus equatorial C-H bonds. In many six-membered heterocycles containing oxygen or nitrogen, the "normal" Perlin effect is observed, where the coupling constant for an axial proton is smaller than that for an equatorial proton (¹JCHax < ¹JCHeq). researchgate.net This is often attributed to the hyperconjugative interaction between the lone pair electrons on the heteroatom (n) and the antibonding orbital of the anti-periplanar equatorial C-H bond (σ*C-Heq), which weakens the C-Heq bond and paradoxically increases its coupling constant.

Interestingly, studies on related N-sulfonyl-1,3,5-dioxazinanes and oxadiazinanes have revealed a "reverse" Perlin effect, where ¹JCHax > ¹JCHeq. researchgate.netresearchgate.net This phenomenon has also been observed in 1,3-dithianes. The reverse Perlin effect in these systems is considered genuine, where the larger coupling constant corresponds to a longer, weaker C-H bond. researchgate.net This suggests that different stereoelectronic interactions, such as σC-S → σ*C-Hax hyperconjugation, may dominate in these specific cases, leading to a weakening of the axial C-H bond. researchgate.net

Table 3: Perlin Effect in 1,3,5-Dioxazinane and Related Systems

Compound/System Position Observed Effect Explanation
General 1,3-Dioxanes C2, C4, C6 Normal (¹JCHax < ¹JCHeq) nO → σC-Heq interaction
5-Trifluoromethylsulfonyl-1,3-dioxazinane Ring CH₂ Reverse (¹JCHax > ¹JCHeq) Dominant σ → σ interactions proposed researchgate.netresearchgate.net
3,5-bis(trifluoromethylsulfonyl)-1,3,5-oxadiazinane C4 Reverse (¹JCHax > ¹JCHeq) Genuine reverse Perlin effect observed researchgate.net

While direct data on the Perlin effect in this compound is scarce, the findings in analogous structures suggest that the interplay of orbital interactions is complex. The electronic nature of substituents on both the carbon atoms and the nitrogen atom can significantly alter these effects, potentially switching from a "normal" to a "reverse" Perlin effect and thereby influencing the ground-state geometry and conformational dynamics of the molecule.

Computational Chemistry and Theoretical Characterization of 1,3,5 Dioxazinanes

Quantum Mechanical Studies

Quantum mechanical (QM) methods are fundamental to the theoretical characterization of molecular systems. They provide a detailed description of the electronic structure, enabling the calculation of various molecular properties from first principles. For 5-Ethyl-1,3,5-dioxazinane, QM studies are essential for understanding its conformational preferences, orbital interactions, and energetic landscape.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. nih.gov DFT calculations are employed to determine the equilibrium geometry of this compound, corresponding to the minimum energy structure on the potential energy surface. These calculations typically involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, cc-pVTZ) to solve the electronic structure problem.

For a six-membered heterocycle like 1,3,5-dioxazinane, the primary conformation is expected to be a chair-like structure. The presence of the ethyl group at the C5 position introduces the possibility of axial and equatorial conformers. DFT optimization can precisely calculate the geometries of these conformers and their relative energies, revealing which is more stable. The calculations would likely show the equatorial conformer of the ethyl group to be energetically favored to minimize steric strain.

Table 1: Illustrative DFT-Optimized Geometric Parameters for Equatorial this compound (Chair Conformation) Note: These values are representative examples of what would be obtained from a DFT calculation (e.g., at the B3LYP/6-31G level) and are based on typical bond lengths and angles for similar heterocyclic systems.*

ParameterAtoms InvolvedCalculated Value
Bond LengthC2-O11.42 Å
Bond LengthN3-C41.46 Å
Bond LengthC5-C(ethyl)1.54 Å
Bond AngleO1-C2-N3111.5°
Bond AngleC2-N3-C4110.8°
Dihedral AngleO1-C2-N3-C4-55.2°

Natural Bond Orbital (NBO) analysis is a powerful method used to translate the complex, delocalized molecular orbitals from a QM calculation into a more intuitive chemical picture of localized bonds and lone pairs. uni-muenchen.dewisc.edu This analysis provides quantitative insight into charge distribution and, crucially, the stabilizing electronic interactions within the molecule.

For this compound, NBO analysis can elucidate key stereoelectronic effects. These include hyperconjugative interactions between filled (donor) orbitals and empty (acceptor) orbitals. The most significant of these are expected to be the delocalization of lone pair electrons from the oxygen and nitrogen atoms into neighboring antibonding orbitals (σ). For instance, an interaction between the nitrogen lone pair (n_N) and the adjacent C-O antibonding orbital (σ_C-O) contributes to the stability of the ring. The strength of these interactions, quantified by the second-order perturbation energy (E(2)), depends on the conformation of the ring and its substituents. wisc.edu

Table 2: Representative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound Note: This table presents hypothetical but chemically reasonable E(2) values to illustrate the output of an NBO analysis.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (1) N3σ* C2-O15.8n → σ
LP (1) N3σ C4-O55.6n → σ
LP (1) O1σ C2-N33.2n → σ
LP (1) O5σ C4-N33.1n → σ
σ C5-C(ethyl)σ C4-N32.1σ → σ*

Density Functional Theory (DFT) Calculations for Geometry and Energy Optimization

Molecular Dynamics Simulations for Conformational Studies

While QM methods are excellent for finding stationary points on the potential energy surface, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time at finite temperatures. youtube.com MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy. For flexible molecules like this compound, MD is invaluable for exploring the accessible conformational space.

An MD simulation can reveal the dynamics of ring inversion between different chair and boat conformations, as well as the rotation of the C5-ethyl substituent. researchgate.net By simulating the system over nanoseconds, one can determine the relative populations of different conformers and the energy barriers for interconversion between them. This provides a more complete picture of the molecule's structural flexibility than static QM calculations alone.

Table 3: Illustrative Conformational Dynamics Data from a Hypothetical MD Simulation of this compound

Dynamic ProcessConformers InvolvedCalculated Energy Barrier (kcal/mol)Relative Population at 298 K (%)
Ring InversionChair ↔ Twist-Boat ↔ Chair~10-12Chair >99%, Twist-Boat <1%
Ethyl Group RotationGauche ↔ Anti~3-5Gauche ~65%, Anti ~35%

Prediction of Spectroscopic Parameters and Chemical Shifts

Computational methods are widely used to predict spectroscopic properties, which can be compared with experimental data to confirm a molecule's structure. ucl.ac.uk For Nuclear Magnetic Resonance (NMR) spectroscopy, QM methods like the Gauge-Including Atomic Orbital (GIAO) approach can predict the ¹H and ¹³C chemical shifts with high accuracy. liverpool.ac.uk

The predicted chemical shifts for this compound would reflect its electronic environment. Protons on carbons adjacent to the electronegative oxygen and nitrogen atoms (e.g., at C2, C4, and C6) would be deshielded and appear at a lower field (higher ppm) in the ¹H NMR spectrum. libretexts.org Similarly, the chemical shifts of the carbon atoms would be influenced by their hybridization and proximity to heteroatoms. Comparing these predicted spectra to experimental ones is a powerful tool for structural verification.

Table 4: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ Note: Values are illustrative and represent typical shifts for the described chemical environments.

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
C2-H₂~4.5 - 4.8~85 - 90Between O and N atoms
C4/C6-H₂~3.8 - 4.2~70 - 75Adjacent to N and O atoms
Ethyl CH₂~1.5 - 1.7~25 - 30Standard alkyl environment
Ethyl CH₃~0.9 - 1.1~8 - 12Standard alkyl environment
C5-~35 - 40Quaternary carbon

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is instrumental in mapping out reaction mechanisms, identifying intermediates, and characterizing transition states. Studies suggest that 1,3,5-dioxazinanes can be key intermediates in multicomponent reactions, such as the oxy-aminomethylation of alkenes. researchgate.netuni-koeln.de

Theoretical modeling can be used to investigate the formation of the this compound ring, for example, from the condensation of an ethyl-substituted amino alcohol with formaldehyde (B43269). DFT calculations can locate the transition state structures for each step of the proposed mechanism. By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This profile reveals the activation energies for each step, allowing for the determination of the rate-limiting step and providing a deeper understanding of the reaction kinetics and feasibility. mdpi.com

Table 5: Example of a Calculated Reaction Energy Profile for a Step in a Reaction Involving a 1,3,5-Dioxazinane Note: The energies are hypothetical relative values in kcal/mol.

SpeciesDescriptionRelative Energy (kcal/mol)
RReactants0.0
TS1First Transition State+15.2
IIntermediate (Dioxazinane)-5.4
TS2Second Transition State+20.5
PProducts-12.8

Advanced Spectroscopic and Structural Characterization of 5 Ethyl 1,3,5 Dioxazinane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier technique for determining the detailed structure of organic molecules in solution. semanticscholar.org For 5-Ethyl-1,3,5-dioxazinane, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its atomic connectivity and stereochemistry.

A comprehensive analysis using ¹H, ¹³C, and ¹⁵N NMR, supplemented by 2D correlation experiments, allows for the unambiguous assignment of all proton, carbon, and nitrogen signals.

¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the number of distinct proton environments and their connectivity through spin-spin coupling. libretexts.org For this compound, five unique proton signals are predicted due to the molecule's symmetry. The protons on the heterocyclic ring are diastereotopic, meaning they are chemically non-equivalent, which can lead to complex splitting patterns.

Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
CH₃ (ethyl)~0.9Triplet (t)3H
CH₂ (ethyl)~1.5Quartet (q)2H
H-4ax, H-6ax~4.0 - 4.5Doublet of Doublets (dd)2H
H-4eq, H-6eq~4.5 - 5.0Doublet of Doublets (dd)2H
H-2ax, H-2eq~4.2 - 4.8Singlet or AB quartet2H

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. libretexts.org this compound is expected to show four distinct carbon signals.

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C H₃ (ethyl)~8-12
C H₂ (ethyl)~25-30
C5~35-45
C4, C6~70-80
C2~85-95

¹⁵N NMR Spectroscopy: ¹⁵N NMR provides direct information about the nitrogen atom's chemical environment. For this compound, a single ¹⁵N resonance is expected in the range typical for a tertiary amine within a saturated heterocyclic system, likely between -340 and -360 ppm relative to nitromethane.

2D NMR Correlation Spectroscopy:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks. For this compound, a cross-peak would be observed between the methyl (CH₃) and methylene (B1212753) (CH₂) protons of the ethyl group. Additionally, geminal coupling between the axial and equatorial protons at the C4 and C6 positions (H-4ax/H-4eq and H-6ax/H-6eq) would be evident.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show correlations between the protons and the carbons to which they are attached, confirming the assignments made in the 1D spectra (e.g., CH₃ protons to the CH₃ carbon, C4/C6 protons to the C4/C6 carbon).

Six-membered heterocyclic rings like 1,3,5-dioxazinane are not static; they undergo rapid conformational changes in solution, primarily through ring inversion (chair-to-chair flip). researchgate.net Dynamic NMR spectroscopy is a powerful tool for studying the kinetics of these processes. ucl.ac.uk

At room temperature, this ring inversion is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. umn.edu However, by lowering the temperature (a variable-temperature or VT-NMR experiment), this process can be slowed. As the temperature decreases, the signals for the axial and equatorial protons will broaden, eventually decoalesce, and then sharpen into separate, distinct signals at the "slow-exchange limit."

The temperature at which the separate signals merge into a single broad peak is known as the coalescence temperature (Tc). This value, along with the frequency difference (Δν) between the axial and equatorial signals in the slow-exchange limit, can be used to calculate the free energy of activation (ΔG‡) for the ring inversion process using the Eyring equation. ucl.ac.ukorientjchem.org Studies on similar N-substituted 1,3,5-oxadiazinanes have revealed energy barriers for ring inversion, providing a comparative framework for what would be expected for this compound. researchgate.net

Multidimensional and Multinuclear NMR Techniques (e.g., 1H, 13C, 15N NMR, COSY, HSQC, HMBC)

Vibrational Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a molecule.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. researchgate.net The spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups. For this compound, the key functional groups are the C-H bonds of the ethyl group and the ring, and the C-O and C-N bonds of the heterocycle.

Predicted IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group
2970-2850C-H stretchingAlkane (CH₃, CH₂)
1470-1450C-H bendingAlkane (CH₂, CH₃)
1150-1050C-O-C stretchingAcetal (B89532)/Ether
1250-1020C-N stretchingTertiary amine

Raman spectroscopy is a complementary technique to IR spectroscopy. It relies on the inelastic scattering of monochromatic light and is particularly sensitive to vibrations that involve a change in molecular polarizability. Symmetrical, non-polar bonds often produce strong Raman signals, whereas they may be weak or absent in the IR spectrum. For this compound, Raman spectroscopy would be particularly useful for analyzing the symmetric stretching and breathing modes of the heterocyclic ring backbone.

Infrared (IR) Spectroscopy for Functional Group Identification

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Elucidation

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through fragmentation patterns, the structure of the compound. When coupled with Gas Chromatography (GC), it allows for the separation and identification of individual components in a mixture.

For this compound (C₆H₁₃NO₂), the molecular weight is 131.18 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 131.

The fragmentation of the molecular ion is driven by the presence of the heteroatoms. The most likely fragmentation pathways would involve cleavage alpha to the nitrogen and oxygen atoms, which are points of structural weakness and can stabilize the resulting positive charge.

Predicted Key Fragments in the Mass Spectrum of this compound

m/z ValueProposed FragmentIdentity
131[C₆H₁₃NO₂]⁺Molecular Ion (M⁺)
102[M - C₂H₅]⁺Loss of the ethyl group
101[M - CH₂O]⁺Loss of formaldehyde (B43269)
86[C₄H₈NO]⁺Ring fragmentation product
57[C₃H₅O]⁺Ring fragmentation product
44[C₂H₆N]⁺Ring fragmentation product

This comprehensive suite of spectroscopic techniques provides a powerful and detailed framework for the complete structural and dynamic characterization of this compound.

X-ray Crystallography for Solid-State Structure Determination of Dioxazinane Analogues

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of molecules in their solid state. nih.gov This technique provides precise data on bond lengths, bond angles, and torsion angles, which are fundamental to understanding a molecule's conformation and its interactions within a crystal lattice. nih.gov For heterocyclic systems like dioxazinane analogues, single-crystal X-ray diffraction is invaluable for unambiguously establishing the ring conformation and the spatial orientation of substituents.

The solid-state structure of various related heterocyclic compounds has been successfully elucidated using this technique. For instance, studies on derivatives of 1,3,5-dioxazinane and other similar heterocycles often reveal specific preferred conformations. Molecules containing a 1,4-dioxane (B91453) ring, such as dihydroxyacetone dimers, have been shown to adopt a chair conformation with substituents occupying specific axial or equatorial positions. nih.gov This detailed structural information is crucial for understanding structure-property relationships. rsc.org

In the analysis of dioxazinane analogues, X-ray crystallography can confirm the molecular structure and reveal how intermolecular forces, such as hydrogen bonding and other non-covalent interactions, dictate the crystal packing. nih.govrsc.org For example, the crystal structure of N-(5-ethyl- researchgate.netnih.govintoxlab.com-thiadiazole-2-yl)toluenesulfonamide, a compound with an ethyl-substituted heterocyclic ring, was determined to have a space group of Pbca, with the molecules forming extended double strands held together by C-H···π interactions. nih.gov The precise determination of such supramolecular arrangements is only possible through X-ray diffraction analysis. nih.gov

The structural data obtained from X-ray crystallography, including unit cell dimensions, space group, and atomic coordinates, serve as the basis for computational modeling and help in correlating solid-state structure with the material's physical and chemical properties. rsc.org

Other Advanced Analytical Techniques

Beyond single-crystal X-ray diffraction, other advanced analytical techniques are employed to characterize the structural and electronic properties of materials, particularly when single crystals are not available or when surface-specific information is required.

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a powerful non-destructive technique used for the characterization of crystalline materials. ucmerced.edu It is particularly useful for identifying crystalline phases and can be employed to determine the crystal structure of materials that cannot be grown as single crystals suitable for single-crystal X-ray diffraction. nih.govucmerced.edu The technique involves irradiating a powdered sample with X-rays and measuring the intensity of the scattered rays as a function of the scattering angle. The resulting diffraction pattern is a fingerprint of the crystalline lattice. researchgate.net

A multi-technique approach combining PXRD data with solid-state NMR (SSNMR) and molecular modeling has proven effective for solving the crystal structure of complex organic molecules from microcrystalline powders. nih.gov For instance, the crystal structure of N-(5-ethyl- researchgate.netnih.govintoxlab.com-thiadiazole-2-yl)toluenesulfonamide was determined using this combined approach. nih.gov The analysis of the PXRD data provided the unit cell parameters and space group, which were then used in conjunction with computational methods to solve the full crystal structure. nih.gov

Table 1: Crystallographic Data for an Analogue Determined by a Combined PXRD Approach

Parameter Value
Compound N-(5-ethyl- researchgate.netnih.govintoxlab.com-thiadiazole-2-yl)toluenesulfonamide
Formula C11H13N3O2S2
Crystal System Orthorhombic
Space Group Pbca
Molecules per Asymmetric Unit 1

Data sourced from a study on a related ethyl-substituted heterocyclic compound. nih.gov

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. malvernpanalytical.comphi.com XPS is based on the photoelectric effect, where X-rays are used to eject electrons from the core atomic levels of the atoms on a sample's surface. researchgate.net By measuring the kinetic energies of these emitted photoelectrons, their binding energies can be calculated, which are characteristic of each element. malvernpanalytical.com

While no specific XPS studies on this compound are prominently documented, the technique is highly relevant for characterizing its surface chemistry. XPS could provide valuable information on the elemental composition (Carbon, Nitrogen, Oxygen) and, more importantly, the chemical states of these elements. For example, it could distinguish between carbon atoms in the ethyl group (C-C, C-H) and those in the dioxazinane ring bonded to oxygen and nitrogen (C-O, C-N). diva-portal.org This is achieved by analyzing the small shifts (chemical shifts) in the binding energies of the core electrons, which are sensitive to the local chemical environment of the atom. diva-portal.orgmdpi.com

The analysis depth of XPS is typically limited to the top 1-10 nanometers of a surface, making it an ideal tool for studying surface modifications, contaminants, or the composition of thin films. phi.com

Table 2: Potential Application of XPS for this compound Analysis

Element Core Level Potential Chemical State Information
Carbon (C) C 1s Distinguishing between C-C/C-H in the ethyl group and O-C-N or O-C-O moieties in the ring.
Nitrogen (N) N 1s Determining the chemical state of the nitrogen atom within the dioxazinane ring (e.g., C-N-C).
Oxygen (O) O 1s Identifying the oxygen atoms in the C-O-C ether-like linkages of the ring.

This table illustrates the type of data XPS can provide for the characterization of the compound.

Synthetic Utility and Emerging Applications of 1,3,5 Dioxazinanes

Role as Key Intermediates in Complex Organic Synthesis

No specific examples were identified in the reviewed literature where 5-Ethyl-1,3,5-dioxazinane serves as a key intermediate in the synthesis of more complex organic molecules. Research on related heterocyclic compounds is available, but information detailing the synthetic utility of this specific compound is absent. For instance, studies on the acid-catalyzed reaction of trifluoromethanesulfonamide (B151150) with paraformaldehyde have led to the formation of 5-trifluoromethylsulfonyl-1,3-dioxazinane, but analogous pathways or subsequent reactions for the 5-ethyl derivative are not documented.

Building Blocks for Diversification of Heterocyclic Scaffolds

There is no available research that demonstrates the use of this compound as a foundational building block for the creation of other diverse heterocyclic scaffolds. The reactivity of the 1,3,5-dioxazinane ring (e.g., through ring-opening or functional group transformation) has been explored for other derivatives, but specific protocols or reaction schemes involving the 5-ethyl variant have not been published.

Potential in Catalyst Design or Support

No specific catalytic roles or applications in catalyst design have been identified for this compound. While computational models have predicted potential catalytic use for the related compound 5-methyl-1,3,5-dioxazinane, these findings are not directly applicable to the ethyl-substituted analogue, and no experimental data exists to support such a role.

Non-Medical Industrial Applications

Detailed non-medical industrial applications specifically for this compound are not documented. However, a patent related to the manufacturing of reinforced elastomers mentions the use of other 5-alkyl-1,3,5-dioxazinanes (such as 5-butyl- and 5-cyclohexyl-1,3,5-dioxazinane) as components in vulcanizable rubber mixtures. google.com This suggests that the general class of 5-alkyl-1,3,5-dioxazinanes may have utility in polymer and materials science, but it does not provide specific data or examples of use for the 5-ethyl derivative itself.

Future Research Directions and Unexplored Avenues for 5 Ethyl 1,3,5 Dioxazinane

Development of More Efficient and Sustainable Synthetic Routes

The advancement of organic synthesis is increasingly benchmarked by its adherence to the principles of green chemistry, emphasizing atom economy, energy efficiency, and the use of renewable resources. nottingham.ac.ukscribd.com Future research into 5-Ethyl-1,3,5-dioxazinane should prioritize the development of synthetic methodologies that align with these principles.

Current synthetic approaches to related heterocyclic structures often rely on multi-step procedures or harsh reaction conditions. A primary research goal should be the design of one-pot or domino reactions that assemble the this compound core from simple, readily available precursors. Investigating novel catalytic systems is central to this effort. This includes exploring the utility of main group Lewis acids, such as those based on aluminum or indium, which have shown efficacy in the synthesis of other dioxazinane derivatives. diva-portal.orgscribd.com Furthermore, the application of biocatalysis or organocatalysis could offer milder and more selective synthetic pathways.

A comparative analysis of potential catalytic approaches is presented below, highlighting avenues for future investigation.

Table 1: Potential Catalytic Strategies for Sustainable Synthesis

Catalytic Approach Potential Advantages Key Research Questions
Homogeneous Catalysis High activity and selectivity; well-defined mechanisms. Can catalyst recovery and reuse be optimized to improve sustainability?
Heterogeneous Catalysis Ease of separation and recycling; potential for continuous flow processes. What support materials can enhance catalyst stability and performance?
Organocatalysis Metal-free, reducing toxicity concerns; often operates under mild conditions. Can chiral organocatalysts be developed for asymmetric synthesis of derivatives?

| Biocatalysis (Enzymes) | High specificity and efficiency under ambient conditions; biodegradable. | Are there existing or engineered enzymes capable of catalyzing the key bond formations? |

The adoption of continuous flow chemistry represents another significant frontier. nottingham.ac.uk This technology can offer superior control over reaction parameters, enhance safety, and facilitate scalability, making it an attractive platform for the industrial production of this compound and its derivatives.

In-Depth Mechanistic Studies of Novel Transformations

A thorough understanding of reaction mechanisms is fundamental to optimizing existing transformations and discovering new ones. For this compound, mechanistic studies are crucial, particularly as related 1,3,5-dioxazinanes have been identified as key in situ generated intermediates in complex multi-component reactions, such as the oxy-aminomethylation of olefins. researchgate.netresearchgate.netuni-koeln.de

Future research should employ a combination of experimental and computational techniques to elucidate the reaction pathways involving this compound. Time-resolved NMR spectroscopy could be used to monitor reactions in real-time, identifying transient intermediates and byproducts. uni-koeln.de Isotopic labeling studies would provide definitive evidence for bond-forming and bond-breaking events.

Computational chemistry, using Density Functional Theory (DFT) and ab initio methods, can model transition states and reaction energy profiles. researchgate.net Such studies can predict the feasibility of proposed transformations, explain observed stereoselectivities, and guide the rational design of catalysts and substrates. A key area of investigation would be the stereodynamics of the this compound ring, including its conformational preferences and the energy barriers to ring inversion, drawing parallels to studies on similarly substituted triazinanes and oxadiazinanes. researchgate.net

Exploration of Diverse Chemical Modifications and Functionalizations

The true synthetic utility of a core scaffold is realized through its capacity for diverse chemical modification. The structure of this compound, with its ethyl group and reactive ring system, offers multiple sites for functionalization. Future research should systematically explore these possibilities to create a library of novel derivatives with tailored properties.

One promising avenue is the modification of the ethyl group. For instance, selective oxidation could introduce hydroxyl or carbonyl functionalities, providing handles for further elaboration. Conversely, the synthesis of analogues with different alkyl or aryl groups at the C5 position would allow for fine-tuning of steric and electronic properties.

Another key area is the exploration of reactions that leverage the reactivity of the dioxazinane ring itself. Controlled ring-opening reactions could provide access to valuable acyclic building blocks, such as 1,3-amino alcohols, which are important motifs in pharmaceutically active molecules. researchgate.netuni-koeln.de The table below outlines potential derivatization strategies.

Table 2: Proposed Functionalization Strategies for this compound

Target Site Proposed Reaction Type Potential New Functional Group Resulting Compound Class
C5-Ethyl Group Selective Oxidation Hydroxyl, Carbonyl Functionalized Dioxazinanes
N5-Position N-Alkylation / N-Arylation Substituted Amines Quaternary Ammonium Salts
Dioxazinane Ring Acid-Catalyzed Ring Opening Amino Alcohol Acyclic Synthetic Intermediates

| Dioxazinane Ring | Reaction with Nucleophiles | Substituted Heterocycles | Complex Heterocyclic Systems |

The synthesis of polymeric materials derived from this compound is another exciting possibility. For example, functionalizing the molecule with a polymerizable group, such as an acrylate, could lead to novel polymers with unique thermal or optical properties, similar to derivatives of 5-ethyl-1,3-dioxane-5-methanol. nih.govsfdchem.com

Expanding the Scope of Non-Traditional Applications in Chemical Science

While related oxazolidine (B1195125) and triazine compounds are known for their roles as biocides and formaldehyde (B43269) releasers, a significant opportunity exists to explore non-traditional applications for this compound that leverage its unique chemical structure. wikipedia.orgcore.ac.ukrug.nl

One area of high potential is its use as a specialized building block in the synthesis of complex molecules. As mentioned, its ring system can serve as a masked precursor to 1,3-amino alcohols, providing a strategic advantage in the synthesis of natural products and pharmaceuticals. uni-koeln.de

In materials science, the incorporation of the 1,3,5-dioxazinane moiety into larger structures could impart useful properties. For example, the presence of heteroatoms suggests potential for coordination chemistry and the development of novel ligands for metal catalysts. There is also precedent for using related heterocyclic compounds, such as 1,3,5-dithiazinanes, as corrosion inhibitors, an application that could be explored for their oxygen-containing counterparts. researchgate.net The ability of the ring to slowly release formaldehyde under specific conditions could also be harnessed in a controlled manner for applications in materials cross-linking or as a chemical fixative in specialized research contexts.

By moving beyond the traditional roles of related compounds, future research can establish this compound as a versatile tool in the broader field of chemical science, contributing to advancements in synthetic methodology, pharmaceuticals, and materials innovation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.